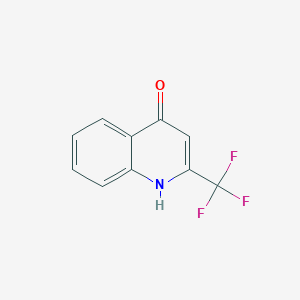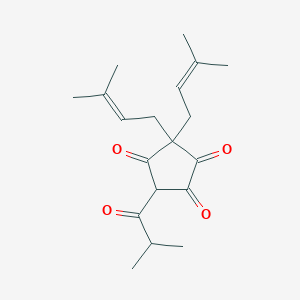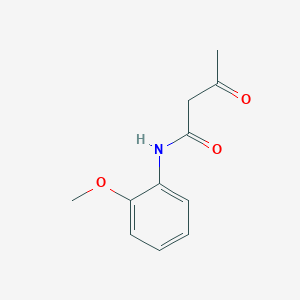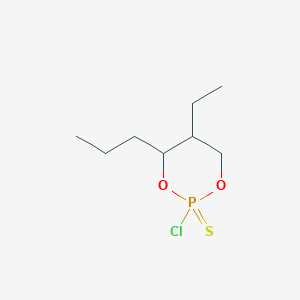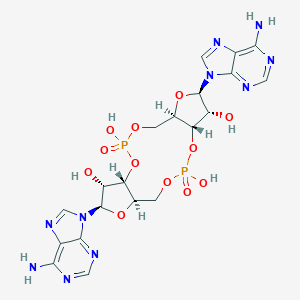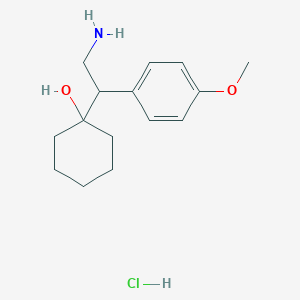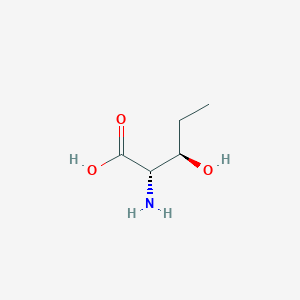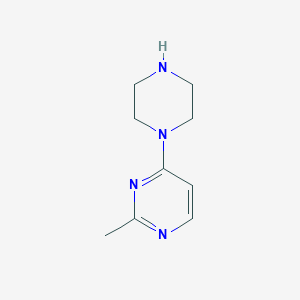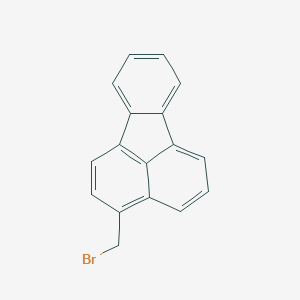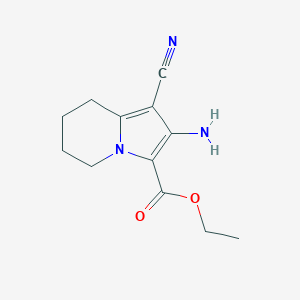
Benzene-1,2,4-tricarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2,4-tricarbaldehyde, also known as trimesic aldehyde, is a white crystalline powder that is widely used in scientific research. It has a chemical formula of C9H6O3 and is soluble in organic solvents such as ethanol and methanol. Trimesic aldehyde is a versatile compound that has various applications in the field of chemistry, biology, and materials science.
作用機序
Trimesic aldehyde is a versatile compound that can interact with various molecules through different mechanisms. It has been shown to form hydrogen bonds with water molecules, which can affect the properties of the surrounding environment. Trimesic aldehyde can also form coordination complexes with metal ions, which can affect the reactivity and stability of the metal ions.
Biochemical and Physiological Effects:
Trimesic aldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be harmful to human health. Trimesic aldehyde has been used as a fluorescent probe for imaging cells, and it has been shown to be non-toxic to cells at low concentrations.
実験室実験の利点と制限
Trimesic aldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, Benzene-1,2,4-tricarbaldehyde aldehyde has some limitations for lab experiments. It has a low melting point, which can make it difficult to handle at high temperatures. It is also sensitive to light and air, which can affect its stability over time.
将来の方向性
Trimesic aldehyde has various potential applications in scientific research. One future direction is the development of new methods for the synthesis of Benzene-1,2,4-tricarbaldehyde aldehyde and its derivatives. Another future direction is the exploration of its potential applications in materials science, such as the synthesis of new MOFs with unique properties. Additionally, Benzene-1,2,4-tricarbaldehyde aldehyde could be used as a building block for the synthesis of new fluorescent dyes with improved properties for bioimaging and sensing applications.
合成法
The synthesis of Benzene-1,2,4-tricarbaldehyde aldehyde can be achieved through various methods. One of the most common methods is the reaction between benzene-1,2,4-tricarboxylic acid and thionyl chloride. This reaction produces Benzene-1,2,4-tricarbaldehyde chloride, which can then be hydrolyzed to form Benzene-1,2,4-tricarbaldehyde aldehyde. Another method involves the reaction between benzene and carbon monoxide in the presence of a catalyst such as palladium. This reaction produces benzene-1,2,4-tricarbonyl, which can then be converted to Benzene-1,2,4-tricarbaldehyde aldehyde through a series of chemical reactions.
科学的研究の応用
Trimesic aldehyde has various applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It has been used in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. Trimesic aldehyde has also been used in the synthesis of fluorescent dyes, which are used in bioimaging and sensing applications.
特性
CAS番号 |
1889-65-2 |
|---|---|
製品名 |
Benzene-1,2,4-tricarbaldehyde |
分子式 |
C9H6O3 |
分子量 |
162.14 g/mol |
IUPAC名 |
benzene-1,2,4-tricarbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-6H |
InChIキー |
JMRQKWYIMBFUBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)C=O)C=O |
正規SMILES |
C1=CC(=C(C=C1C=O)C=O)C=O |
同義語 |
1,2,4-Benzenetricarbaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





